N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide
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Overview
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a piperidine ring, an indole moiety, and a sulfone group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the indole moiety and the sulfone group. Key steps include:
Formation of the Piperidine Derivative: This can be achieved through the reaction of a suitable amine with a cyclic ketone under reductive amination conditions.
Introduction of the Indole Moiety: The indole ring can be introduced via a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde.
Sulfone Group Addition: The sulfone group is typically introduced through oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding thioether under reductive conditions.
Substitution: The indole and piperidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group may yield sulfoxides, while reduction could produce thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with proteins, enzymes, and other biomolecules.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers may explore its efficacy in treating various diseases, its pharmacokinetics, and its safety profile.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indazole-3-carboxamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(methylthio)benzamide
Uniqueness
Compared to similar compounds, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its indole moiety, in particular, is known for its significance in medicinal chemistry, often associated with bioactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c22-18(14-2-1-13-3-7-19-17(13)11-14)20-15-4-8-21(9-5-15)16-6-10-25(23,24)12-16/h1-3,7,11,15-16,19H,4-6,8-10,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOPTDSNPNDWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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